molecular formula C19H18FN3O5 B2854723 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941983-86-4

2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2854723
CAS RN: 941983-86-4
M. Wt: 387.367
InChI Key: XJEBYUBEKWSMCW-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, also known as FOA, is a compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide binds to the benzodiazepine site on GABA receptors, enhancing the inhibitory effects of GABA on neuronal activity. This results in a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has been shown to have anxiolytic and anticonvulsant effects in animal models. 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has also been shown to increase the duration of GABA-mediated inhibitory currents in neurons, indicating that it enhances the activity of GABA receptors.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is its selectivity for the benzodiazepine site on GABA receptors, which reduces the risk of off-target effects. However, 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has limited solubility in water, which can make it difficult to administer in experiments. 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide also has a relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several potential future directions for research on 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide. One area of interest is the development of more soluble derivatives of 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide that can be administered more easily in experiments. Another area of interest is the investigation of 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide's effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Conclusion
In conclusion, 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has been synthesized and studied for its potential applications in scientific research. 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has been shown to modulate the activity of GABA receptors, resulting in anxiolytic and anticonvulsant effects. While 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has some limitations, such as limited solubility and a short half-life, there are several potential future directions for research on this compound.

Synthesis Methods

2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine. The final product is obtained through purification and characterization techniques such as column chromatography and NMR spectroscopy.

Scientific Research Applications

2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has been shown to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability. 2-(4-fluorophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has also been studied for its potential use in the treatment of anxiety disorders and epilepsy.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5/c1-25-14-9-12(10-15(26-2)17(14)27-3)18-22-23-19(28-18)21-16(24)8-11-4-6-13(20)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEBYUBEKWSMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

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